2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
Description
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound characterized by the presence of a fluorophenyl group and an isoindoline-1,3-dione moiety
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO5/c19-12-7-5-11(6-8-12)15(21)10-25-16(22)9-20-17(23)13-3-1-2-4-14(13)18(20)24/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPIWWZZQSJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate possess significant anticancer properties. Studies have shown that derivatives of isoindole can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting growth factors associated with tumor progression . For instance, compounds with similar structures have been tested against glioblastoma cell lines, demonstrating cytotoxic effects that warrant further exploration.
Antimicrobial Properties
Compounds containing the isoindole scaffold have also been noted for their antimicrobial activities. They may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with DNA replication pathways . This potential makes them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses . This application is particularly relevant for conditions characterized by chronic inflammation, where modulation of inflammatory pathways can lead to therapeutic benefits.
Study on Anticancer Properties
In a notable study published in December 2022, researchers synthesized various derivatives of isoindole compounds and evaluated their anticancer activity against the LN229 glioblastoma cell line. The results indicated that several synthesized compounds showed significant cytotoxicity and induced apoptosis in cancer cells through DNA damage mechanisms . The findings support the potential of This compound as a lead compound for further development in cancer therapy.
Antimicrobial Activity Evaluation
Another study focused on assessing the antimicrobial efficacy of similar compounds against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential for developing new antibiotics based on the isoindole framework .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key cellular pathways . The exact molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anticancer properties.
Phthalimide derivatives: These compounds share a similar isoindoline-1,3-dione structure and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate (CAS Number: 432496-33-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- C : 19
- H : 14
- F : 1
- N : 1
- O : 4
Physical Properties
- Boiling Point : Approximately 518.0 ± 35.0 °C (predicted)
- Density : 1.394 ± 0.06 g/cm³
The structural formula indicates the presence of a fluorophenyl group, which is often associated with enhanced biological activity due to its electronic properties.
Research indicates that compounds similar to This compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.
Anticancer Properties
A study investigating the anticancer effects of structurally related compounds found that certain derivatives significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Enzymatic Activity
Another research effort focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell viability.
Data Table: Biological Activities
Q & A
Q. Basic
- Storage conditions : Sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
- Stability testing : Monitor degradation via HPLC every 6 months.
- Light sensitivity : Use amber vials to protect UV-labile groups (e.g., isoindole-dione) .
How can researchers address low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters).
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability.
A fluorophenyl-oxoethyl derivative showed a 10-fold solubility increase in PBS with 0.5% Tween-80 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
